Cas no 2229466-71-9 (4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine)

4-(3-Bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine is a brominated pyridine derivative featuring a methoxy substituent and a tertiary amine side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, serving as a potential intermediate in the synthesis of bioactive molecules. The bromine atom at the 3-position offers a reactive site for further functionalization via cross-coupling reactions, while the methoxy group enhances solubility and modulates electronic properties. The tertiary amine moiety may contribute to binding interactions in target systems. Its well-defined structure and synthetic utility make it a valuable building block for drug discovery and development.
4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine structure
2229466-71-9 structure
商品名:4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine
CAS番号:2229466-71-9
MF:C11H17BrN2O
メガワット:273.169481992722
CID:6450418
PubChem ID:165946796

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine
    • 2229466-71-9
    • EN300-1907069
    • インチ: 1S/C11H17BrN2O/c1-11(2,13)5-4-8-9(12)6-14-7-10(8)15-3/h6-7H,4-5,13H2,1-3H3
    • InChIKey: BEHPGTPHRNLBJX-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=CC(=C1CCC(C)(C)N)OC

計算された属性

  • せいみつぶんしりょう: 272.05243g/mol
  • どういたいしつりょう: 272.05243g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1907069-1.0g
4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine
2229466-71-9
1g
$1343.0 2023-05-24
Enamine
EN300-1907069-0.5g
4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine
2229466-71-9
0.5g
$1289.0 2023-09-18
Enamine
EN300-1907069-2.5g
4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine
2229466-71-9
2.5g
$2631.0 2023-09-18
Enamine
EN300-1907069-10g
4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine
2229466-71-9
10g
$5774.0 2023-09-18
Enamine
EN300-1907069-5.0g
4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine
2229466-71-9
5g
$3894.0 2023-05-24
Enamine
EN300-1907069-10.0g
4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine
2229466-71-9
10g
$5774.0 2023-05-24
Enamine
EN300-1907069-1g
4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine
2229466-71-9
1g
$1343.0 2023-09-18
Enamine
EN300-1907069-5g
4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine
2229466-71-9
5g
$3894.0 2023-09-18
Enamine
EN300-1907069-0.25g
4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine
2229466-71-9
0.25g
$1235.0 2023-09-18
Enamine
EN300-1907069-0.1g
4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine
2229466-71-9
0.1g
$1183.0 2023-09-18

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amine 関連文献

4-(3-bromo-5-methoxypyridin-4-yl)-2-methylbutan-2-amineに関する追加情報

4-(3-Bromo-5-Methoxypyridin-4-Yl)-2-Methylbutan-2-Amine: A Comprehensive Overview

4-(3-Bromo-5-Methoxypyridin-4-Yl)-2-Methylbutan-2-Amine, also known by its CAS registry number CAS No. 2229466-71-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis, pharmaceuticals, and electronic materials. In this article, we will delve into the structural characteristics, synthesis methods, and recent research findings related to this compound.

The molecular structure of 4-(3-Bromo-5-Methoxypyridin-4-Yl)-2-Methylbutan-2-Amine is characterized by a pyridine ring substituted with bromine and methoxy groups at positions 3 and 5, respectively. The pyridine ring is further connected to a branched amine group at position 4, which introduces steric hindrance and unique electronic properties. This combination of functional groups makes the compound highly versatile for various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents.

One of the key aspects of this compound is its synthesis pathway. Researchers have developed efficient methods to synthesize 4-(3-Bromo-5-Methoxypyridin-4-Yl)-2-Methylbutan-2-Amine using a combination of nucleophilic aromatic substitution and alkylation reactions. The use of microwave-assisted synthesis has further enhanced the reaction efficiency, reducing the time required for the formation of the desired product. This approach not only ensures high yield but also minimizes the generation of byproducts, aligning with green chemistry principles.

The physical and chemical properties of this compound are equally noteworthy. Its molecular weight is approximately 315 g/mol, with a melting point around 180°C. The compound exhibits good solubility in polar solvents such as dichloromethane and acetonitrile, making it suitable for various analytical techniques like HPLC and NMR spectroscopy. Recent studies have also explored its thermal stability under different conditions, revealing its potential for use in high-temperature applications such as polymerization catalysts.

In terms of applications, 4-(3-Bromo-5-Methoxypyridin-4-Yl)-2-Methylbutan-2-Amine has found significant utility in the field of materials science. Its ability to act as a precursor for the synthesis of conductive polymers has been extensively studied. For instance, researchers have demonstrated that this compound can be used to prepare polymeric materials with enhanced electrical conductivity, which are promising candidates for use in flexible electronics and energy storage devices.

The pharmacological properties of this compound are another area of active research. Preclinical studies have shown that it exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases such as Alzheimer's disease. Furthermore, its ability to modulate cellular signaling pathways makes it a potential candidate for drug development targeting cancer therapy.

In conclusion, 4-(3-Bromo-5-Methoxypyridin-4-Yl)-2-Methylbutan-2-Amine, or CAS No. 2229466-71-9, is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structural features, efficient synthesis methods, and promising biological activities make it a valuable asset in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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